L-Glutamic acid di-tert-butyl ester hydrochloride

概要

説明

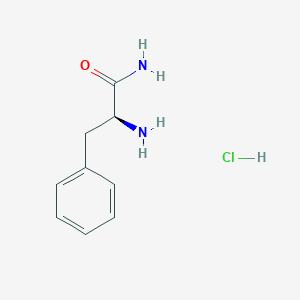

L-Glutamic acid di-tert-butyl ester hydrochloride is a C-terminal and R-chain blocked derivative of L-glutamate . It may be useful in the synthesis of substance P antagonistic peptides .

Synthesis Analysis

The synthesis of this compound involves several steps. The mixture is poured into distilled water, NaHCO3 solution is added, the organic phase is separated, the organic layer is dried with MgSO4, the filtrate is rotated dry. The residue is dissolved in dry Et2O (50 mL), dry HCl gas is drummed in, and the solvent is evaporated to obtain this compound .

Molecular Structure Analysis

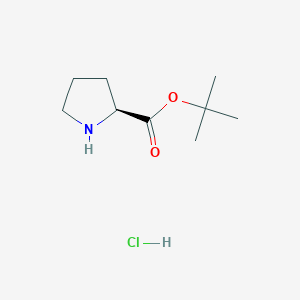

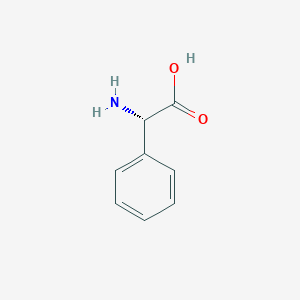

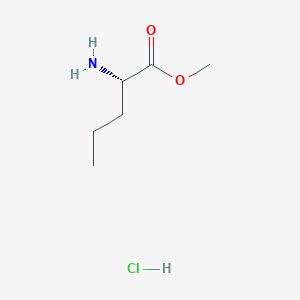

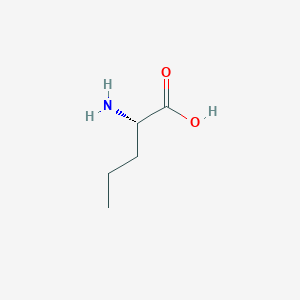

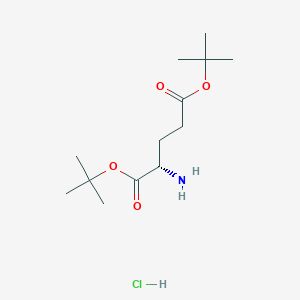

The empirical formula of this compound is C13H25NO4 · HCl . Its molecular weight is 295.80 . The SMILES string is Cl [H]. [H] [C@] (N) (CCC (=O)OC (C) (C)C)C (=O)OC (C) (C)C .

Physical And Chemical Properties Analysis

This compound is a white powder . It has an assay of ≥98% . It should be stored at a temperature of −20°C .

科学的研究の応用

Peptide Synthesis and Antimicrobial Activity

A novel fullerene derivative containing a free amino group has been condensed with N-Fmoc-L-glutamic acid alpha-tert-butyl ester to create a C60-functionalized amino acid. This acid was used for solid-phase peptide synthesis, resulting in a final peptide with high water solubility and antimicrobial activity against certain bacteria (Pellarini et al., 2001).

Role in Steric Hindrance and Enantiomeric Separations

In a study examining the role of steric hindrance near stereogenic centers of glutamic acid-based polymeric surfactants, including glutamic acid tert-butyl ester, the impact on the separation of various compounds was investigated. The study involved micellar electrokinetic chromatography (MEKC) and explored hydrophobicity variation with pH (Thibodeaux et al., 2003).

Synthesis of Block-Sequence Polypeptides

A study focused on the synthesis of block-sequence polypeptides using tert-butyl-l-glutamate and benzyl-l-glutamate, resulting in polypeptides capable of adopting helical structures and being modified for various applications (Lavilla et al., 2016).

Synthesis of Chiral Glutamic Acid Derivatives

Research on the synthesis of various glutamic acid derivatives, including the use of tert-butyl-l-glutamate, has led to the creation of diverse delta, epsilon-unsaturated alpha-amino acids, expanding the range of enantiopure non-natural alpha-amino acids (Constantinou-Kokotou et al., 2001).

Polymer Synthesis and Modification

l-Glutamic acid diketopiperazine ω-alkenyl esters, including tert-butyl esters, were synthesized and polymerized to create polymers with potential applications in materials science. These polymers demonstrated melting temperatures around 150 °C and crystalline structures (Terada et al., 2008).

Controlled Aggregation of Modified Amino Acids

The self-assembled structure of modified amino acids, including Fmoc-L-glutamic acid 5-tert-butyl ester, was studied. These structures are intriguing for potential applications in material chemistry and biosciences (Gour et al., 2021).

Catalytic Enantioselective Synthesis

L-Glutamic acid tert-butyl ester was used in the catalytic enantioselective synthesis of 4-alkylidenyl glutamic acid derivatives, illustrating its role in the creation of structurally diverse amino acid derivatives (Ramachandran et al., 2005).

作用機序

Target of Action

L-Glutamic acid di-tert-butyl ester hydrochloride, also known as H-Glu(OtBu)-OtBu.HCl, is a derivative of the amino acid glutamate

Mode of Action

The specific mode of action of H-Glu(OtBu)-OtBuIt is known to possess unique pharmacological features that set it apart from other convulsant medications . As a derivative of L-glutamate, it may interact with its targets in a similar manner to the parent compound, potentially acting as an agonist or antagonist at glutamate receptors or influencing glutamate metabolism.

Result of Action

The molecular and cellular effects of H-Glu(OtBu)-OtBuIt has been noted to possess convulsant properties in mice and rats , suggesting it may influence neuronal excitability or synaptic transmission

Action Environment

The influence of environmental factors on the action, efficacy, and stability of H-Glu(OtBu)-OtBu.HCl is not clearly defined in the available literature. Factors such as temperature, pH, and the presence of other biological molecules could potentially influence its activity. For instance, it is recommended to store the compound under -20°C conditions , suggesting that temperature could affect its stability.

Safety and Hazards

When handling L-Glutamic acid di-tert-butyl ester hydrochloride, avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam . Personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves should be used .

将来の方向性

生化学分析

Biochemical Properties

L-Glutamic acid di-tert-butyl ester hydrochloride interacts with various enzymes and proteins in biochemical reactions . It possesses convulsant properties in mice and rats, indicating its interaction with neural proteins . It may be useful in the synthesis of substance P antagonistic peptides .

Cellular Effects

The cellular effects of this compound are primarily observed in its convulsant properties . It may influence cell function by interacting with neural pathways and affecting gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways, potentially interacting with enzymes or cofactors

特性

IUPAC Name |

ditert-butyl 2-aminopentanedioate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4.ClH/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6;/h9H,7-8,14H2,1-6H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEYMWCCUAOUKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32677-01-3 | |

| Record name | 32677-01-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。